

comparative analysis of spectroscopic data for pyrazole isomers

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Compound of Interest

Compound Name: *1,4-dimethyl-1H-pyrazole-5-carboxylic acid*

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A Comparative Spectroscopic Analysis of Pyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for 1H-pyrazole and its methylated isomers, 3-methylpyrazole and 4-methylpyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole, allowing for easy comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H and ^{13}C NMR Chemical Shifts (δ) in CDCl_3

Compound	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
1H-Pyrazole	7.6 (s, 2H, H3/H5), 6.3 (t, 1H, H4), 12.8 (br s, 1H, NH)	134.7 (C3/C5), 105.5 (C4)
3-Methylpyrazole	7.4 (d, 1H, H5), 6.1 (d, 1H, H4), 2.3 (s, 3H, CH ₃), 12.3 (br s, 1H, NH)[1]	~148 (C3), ~134 (C5), ~105 (C4), ~13 (CH ₃)[1]
4-Methylpyrazole	7.5 (s, 2H, H3/H5), 2.1 (s, 3H, CH ₃), 12.5 (br s, 1H, NH)	134.5 (C3/C5), 114.5 (C4), 9.0 (CH ₃)

Note: Due to tautomerism in N-unsubstituted pyrazoles, the signals for H3/H5 and C3/C5 in 1H-pyrazole and 4-methylpyrazole are averaged in solution. In 3-methylpyrazole, the tautomeric equilibrium results in distinct signals for the 3- and 5-positions, though rapid exchange can still lead to averaged spectra.[1]

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Peaks (cm⁻¹)

Functional Group	1H-Pyrazole	3-Methylpyrazole	4-Methylpyrazole
N-H Stretch	~3140 (broad)	~3140 (broad)	~3140 (broad)
C-H Stretch (Aromatic)	~3050	~3050	~3050
C=N Stretch	~1530	~1540	~1535
C=C Stretch	~1480, 1400	~1490, 1410	~1485, 1405
Ring Vibrations	Multiple peaks in the 1300-1000 region	Multiple peaks in the 1300-1000 region	Multiple peaks in the 1300-1000 region

Note: The N-H stretching vibration in pyrazoles typically appears as a broad band due to hydrogen bonding. The precise positions of ring vibrations in the fingerprint region can be complex and are influenced by substitution patterns.[2][3]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion (M ⁺)	Major Fragment Ions (m/z)
1H-Pyrazole	68	67 ([M-H] ⁺), 41 ([M-HCN] ⁺), 39
3-Methylpyrazole	82	81 ([M-H] ⁺), 67 ([M-CH ₃] ⁺), 54, 40
4-Methylpyrazole	82	81 ([M-H] ⁺), 67 ([M-CH ₃] ⁺), 54, 40

Note: The fragmentation of pyrazoles is characterized by the loss of a hydrogen radical, followed by the elimination of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂). The methyl-substituted isomers also show a characteristic loss of a methyl radical.[4][5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: zg30

- Number of Scans: 16
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): 4.0 s
- Spectral Width (SW): 20 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay (D1): 2.0 s
 - Acquisition Time (AQ): 1.0 s
 - Spectral Width (SW): 240 ppm

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase the spectrum and apply baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.[\[1\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

- Grind 1-2 mg of the pyrazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the pyrazole isomer in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-200

Data Analysis:

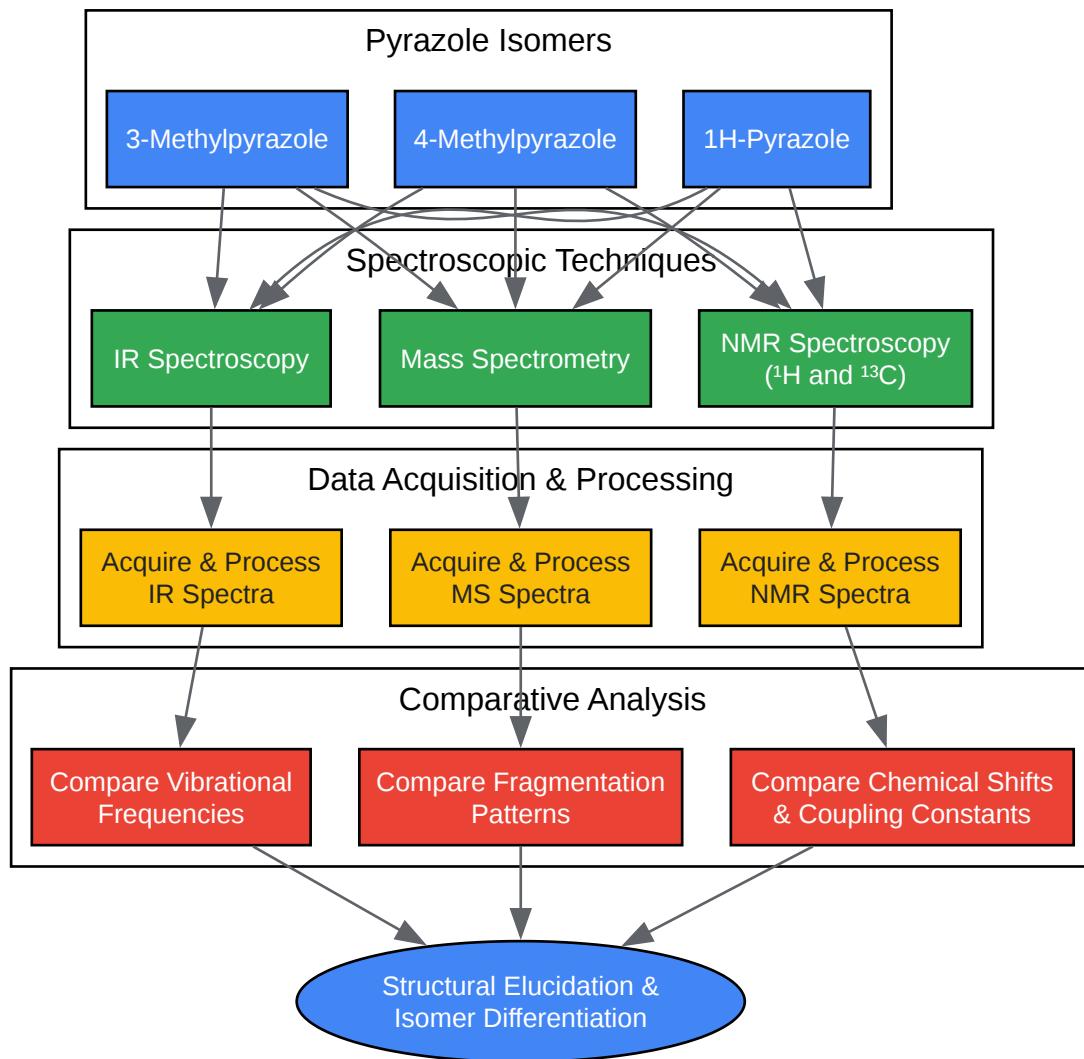
- Identify the molecular ion peak (M^+).
- Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

[6]

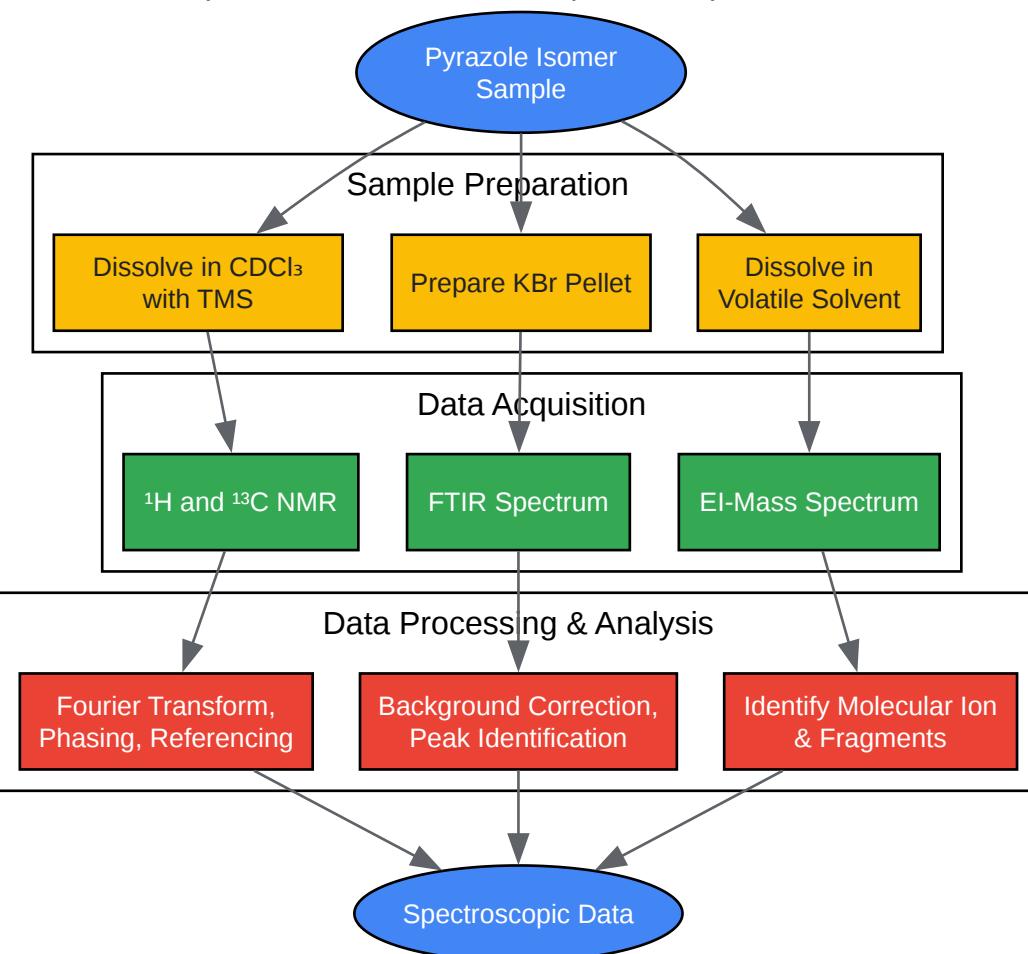
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of pyrazole isomers.

Workflow for Comparative Spectroscopic Analysis of Pyrazole Isomers



General Experimental Workflow for Spectroscopic Characterization

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